8-Ethyl-5-oxo-2-(4-{[(3,4,5-trimethoxyphenyl)carbonyl]carbamothioyl}piperazin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid
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Overview
Description
8-ETHYL-5-OXO-2-(4-{[(3,4,5-TRIMETHOXYBENZOYL)AMINO]CARBOTHIOYL}PIPERAZINO)-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ETHYL-5-OXO-2-(4-{[(3,4,5-TRIMETHOXYBENZOYL)AMINO]CARBOTHIOYL}PIPERAZINO)-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID typically involves multi-step organic reactionsThe final steps involve the attachment of the piperazino and trimethoxybenzoyl groups under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
8-ETHYL-5-OXO-2-(4-{[(3,4,5-TRIMETHOXYBENZOYL)AMINO]CARBOTHIOYL}PIPERAZINO)-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, potentially enhancing the compound’s biological activity .
Scientific Research Applications
8-ETHYL-5-OXO-2-(4-{[(3,4,5-TRIMETHOXYBENZOYL)AMINO]CARBOTHIOYL}PIPERAZINO)-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-ETHYL-5-OXO-2-(4-{[(3,4,5-TRIMETHOXYBENZOYL)AMINO]CARBOTHIOYL}PIPERAZINO)-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar heterocyclic structures, such as indole derivatives, share some biological activities but differ in their specific targets and mechanisms of action.
Imidazole Containing Compounds: These compounds also exhibit a range of biological activities and are used in various therapeutic applications.
Uniqueness
8-ETHYL-5-OXO-2-(4-{[(3,4,5-TRIMETHOXYBENZOYL)AMINO]CARBOTHIOYL}PIPERAZINO)-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID is unique due to its specific combination of functional groups and heterocyclic structure, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound for further modification and optimization .
Properties
Molecular Formula |
C25H28N6O7S |
---|---|
Molecular Weight |
556.6 g/mol |
IUPAC Name |
8-ethyl-5-oxo-2-[4-[(3,4,5-trimethoxybenzoyl)carbamothioyl]piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C25H28N6O7S/c1-5-29-13-16(23(34)35)19(32)15-12-26-24(27-21(15)29)30-6-8-31(9-7-30)25(39)28-22(33)14-10-17(36-2)20(38-4)18(11-14)37-3/h10-13H,5-9H2,1-4H3,(H,34,35)(H,28,33,39) |
InChI Key |
HPELODKUAVMOBM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)O |
Origin of Product |
United States |
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